molecular formula C13H26N2O3 B1380415 tert-Butyl 4-amino-4-(2-methoxyethyl)piperidine-1-carboxylate CAS No. 1713163-25-7

tert-Butyl 4-amino-4-(2-methoxyethyl)piperidine-1-carboxylate

Cat. No.: B1380415
CAS No.: 1713163-25-7
M. Wt: 258.36 g/mol
InChI Key: GXZMDYIRVQYTJY-UHFFFAOYSA-N
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Description

tert-Butyl 4-amino-4-(2-methoxyethyl)piperidine-1-carboxylate: is a chemical compound with a complex molecular structure It is primarily used in scientific research and various industrial applications due to its unique properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-amino-4-(2-methoxyethyl)piperidine-1-carboxylate typically involves multiple steps, starting with the reaction of piperidine with tert-butyl chloroformate to form the piperidine-1-carboxylate intermediate

Industrial Production Methods: In an industrial setting, the production of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and introducing new functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Chemistry: In organic chemistry, tert-Butyl 4-amino-4-(2-methoxyethyl)piperidine-1-carboxylate is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds.

Biology: This compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor binding. Its structural similarity to certain biological molecules allows it to be used as a probe in biochemical assays.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a precursor for the development of new drugs targeting various diseases.

Industry: The compound is also used in the chemical industry for the production of specialty chemicals and materials. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which tert-Butyl 4-amino-4-(2-methoxyethyl)piperidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • Piperidine derivatives

  • Other aminoethyl compounds

  • tert-Butyl esters

Uniqueness: tert-Butyl 4-amino-4-(2-methoxyethyl)piperidine-1-carboxylate stands out due to its specific combination of functional groups and its reactivity profile. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective.

Properties

IUPAC Name

tert-butyl 4-amino-4-(2-methoxyethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O3/c1-12(2,3)18-11(16)15-8-5-13(14,6-9-15)7-10-17-4/h5-10,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZMDYIRVQYTJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CCOC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201133480
Record name 1-Piperidinecarboxylic acid, 4-amino-4-(2-methoxyethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201133480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1713163-25-7
Record name 1-Piperidinecarboxylic acid, 4-amino-4-(2-methoxyethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1713163-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-amino-4-(2-methoxyethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201133480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 4-amino-4-(2-methoxyethyl)piperidine-1-carboxylate
Reactant of Route 2
tert-Butyl 4-amino-4-(2-methoxyethyl)piperidine-1-carboxylate
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tert-Butyl 4-amino-4-(2-methoxyethyl)piperidine-1-carboxylate
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tert-Butyl 4-amino-4-(2-methoxyethyl)piperidine-1-carboxylate
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tert-Butyl 4-amino-4-(2-methoxyethyl)piperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 4-amino-4-(2-methoxyethyl)piperidine-1-carboxylate

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